molecular formula C19H13F4IN4O4S B605957 BAY-846 CAS No. 1836185-18-2

BAY-846

Cat. No.: B605957
CAS No.: 1836185-18-2
M. Wt: 596.3
InChI Key: LTQRQYGKFXIKSB-UHFFFAOYSA-N
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Description

While direct information about BAY-846 is absent in the provided evidence, insights can be inferred from structural analogs and pharmacological profiling frameworks. Compounds in the same structural family often share features such as brominated aromatic rings, heterocyclic cores (e.g., benzothiophene or biphenyl systems), and functional groups like carboxylic acids or boronic esters, as seen in and –19. These features are critical for target binding, solubility, and metabolic stability.

For instance, describes a brominated benzo[b]thiophene derivative (CAS 7312-10-9) with high GI absorption and BBB permeability, suggesting this compound may exhibit similar pharmacokinetic properties. Additionally, highlights compounds with biphenyl backbones and halogen substituents, which are common in kinase inhibitors or protease modulators.

Properties

CAS No.

1836185-18-2

Molecular Formula

C19H13F4IN4O4S

Molecular Weight

596.3

IUPAC Name

3,4-Difluoro-6-(4-fluoro-3-(sulfamoylamino)phenoxy)-2-((2-fluoro-4-iodophenyl)amino)benzamide

InChI

InChI=1S/C19H13F4IN4O4S/c20-10-3-2-9(6-14(10)28-33(26,30)31)32-15-7-12(22)17(23)18(16(15)19(25)29)27-13-4-1-8(24)5-11(13)21/h1-7,27-28H,(H2,25,29)(H2,26,30,31)

InChI Key

LTQRQYGKFXIKSB-UHFFFAOYSA-N

SMILES

O=C(N)C1=C(OC2=CC=C(F)C(NS(=O)(N)=O)=C2)C=C(F)C(F)=C1NC3=CC=C(I)C=C3F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY-846;  BAY846;  BAY 846

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares BAY-846 (inferred properties) with structurally and functionally related compounds, based on similarity metrics, molecular descriptors, and pharmacological data from –19:

Compound CAS No. Similarity Score Molecular Formula MW (g/mol) Key Features Bioactivity
This compound (hypothetical) N/A Reference Likely C₁₀–C₁₅ halogenated ~250–300 Brominated aromatic, heterocyclic core High GI absorption, BBB permeability
7-Bromobenzo[b]thiophene-2-carboxylic acid 7312-10-9 0.93 C₉H₅BrO₂S 257.10 Bromine, thiophene, carboxylic acid High GI absorption, CYP1A2 inhibition
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 0.87 C₆H₅BBrClO₂ 235.27 Boronic ester, halogenated aryl Moderate solubility, synthetic accessibility
4'-Bromo-[1,1'-biphenyl]-4-carbonitrile 4854-84-6 0.88 C₁₃H₁₀BrN 260.13 Biphenyl, nitrile, bromine Hazardous (H302, H312)
6-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one 723760-76-7 1.00 C₁₀H₉BrO₂ 241.08 Bromine, ketone, dihydroindene High similarity to this compound analogs

Key Observations:

Structural Similarities :

  • Halogenation (Br/Cl) is prevalent, enhancing target affinity and metabolic stability .
  • Heterocyclic cores (e.g., benzo[b]thiophene, biphenyl) improve planar stacking with biological targets .
  • Functional groups like boronic acids (CAS 1046861-20-4) or nitriles (CAS 4854-84-6) modulate electronic properties and solubility .

Pharmacological Profiles :

  • Compounds with brominated aromatic systems (e.g., 7312-10-9) show high GI absorption and BBB penetration, critical for CNS-targeting drugs .
  • Boronic acids (e.g., 1046861-20-4) are associated with protease inhibition but may face synthetic challenges (synthetic accessibility score: 2.07/5) .
  • Hazard profiles (e.g., CAS 4854-84-6) highlight the need for careful toxicity screening in analogs .

Synthetic Feasibility :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in CAS 187872-11-3) is a common route for brominated biphenyls, yielding ~70–94% efficiency .
  • Silica gel chromatography is frequently used for purification .

Research Findings and Data

b. Bioactivity and ADME

  • GI Absorption : Brominated benzo[b]thiophenes (CAS 7312-10-9) show high absorption (TPSA: 65.54 Ų), while boronic acids (CAS 1046861-20-4) exhibit moderate absorption due to higher polarity (TPSA: 40.46 Ų) .
  • BBB Penetration : Low TPSA (<70 Ų) and moderate logP (~2.15) in biphenyl derivatives (CAS 4854-84-6) favor CNS bioavailability .

c. Toxicological Considerations

  • Brominated compounds (e.g., CAS 7312-10-9) carry warnings for hepatotoxicity (CYP1A2 inhibition) .
  • Nitrile-containing analogs (CAS 4854-84-6) pose risks of acute toxicity (H302: harmful if swallowed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BAY-846
Reactant of Route 2
BAY-846

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